molecular formula C16H12N4O3 B4653443 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B4653443
M. Wt: 308.29 g/mol
InChI Key: WPVAHZCGVUZSON-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a tetrazole ring with a benzochromenone moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multi-step reactions. One common method includes the condensation of aromatic aldehydes with malononitrile and sodium azide under mild conditions to form the tetrazole ring . The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the potentially hazardous reagents safely.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one stands out due to its unique combination of a tetrazole ring and a benzochromenone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-9-13(22-8-14-17-19-20-18-14)7-6-11-10-4-2-3-5-12(10)16(21)23-15(9)11/h2-7H,8H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVAHZCGVUZSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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